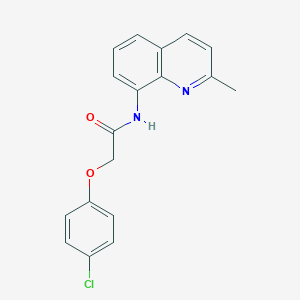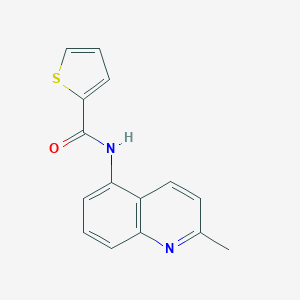![molecular formula C23H21N3O2 B244160 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide, commonly known as BPBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPBA is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BPBA involves its interaction with zinc ions. BPBA binds specifically to zinc ions, resulting in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of zinc ions in biological samples. Additionally, BPBA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
BPBA has been shown to have various biochemical and physiological effects. Its interaction with zinc ions can affect the activity of zinc-dependent enzymes, which play a crucial role in various biological processes. Additionally, BPBA has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
BPBA has several advantages for lab experiments, including its high selectivity and sensitivity towards zinc ions, making it a useful tool for detecting zinc ions in biological samples. Additionally, its ability to inhibit the growth of cancer cells makes it a potential anti-cancer agent. However, BPBA has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of BPBA. One potential direction is the development of new fluorescent probes based on the structure of BPBA for the detection of other metal ions. Additionally, the study of BPBA's mechanism of action and its potential use as an anti-cancer agent could lead to the development of new cancer therapies. Further studies are needed to understand the limitations of BPBA and to optimize its use in various scientific research applications.
Conclusion:
In conclusion, BPBA is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of BPBA has the potential to lead to the development of new fluorescent probes and cancer therapies, making it a promising compound for future research.
Synthesemethoden
BPBA has been synthesized using a specific method that involves the reaction of 4-propoxybenzoyl chloride with 3-(1H-benzimidazol-2-yl)aniline in the presence of a base. The reaction results in the formation of BPBA, which is then purified using column chromatography. This method has been optimized to obtain high yields of pure BPBA.
Wissenschaftliche Forschungsanwendungen
BPBA has been studied for its potential applications in various fields of scientific research. One of the significant applications of BPBA is its use as a fluorescent probe for the detection of zinc ions. BPBA has been shown to have high selectivity and sensitivity towards zinc ions, making it a useful tool for detecting zinc ions in biological samples. Additionally, BPBA has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C23H21N3O2 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H21N3O2/c1-2-14-28-19-12-10-16(11-13-19)23(27)24-18-7-5-6-17(15-18)22-25-20-8-3-4-9-21(20)26-22/h3-13,15H,2,14H2,1H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
DUBIWGIOEGENOE-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B244087.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)

![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)